卢西替尼

概述

描述

卢西替尼是一种正在研究的药物,用于治疗包括转移性乳腺癌在内的晚期实体瘤。 它是一种蛋白激酶抑制剂,靶向血管内皮生长因子受体 1、2 和 3、成纤维细胞生长因子受体 1 和 2 以及血小板衍生生长因子受体 α 和 β .

科学研究应用

卢西替尼因其在科学研究中的潜在应用而得到广泛研究,特别是在化学、生物学、医学和工业领域。在化学领域,它作为研究蛋白激酶抑制和信号转导通路的有价值工具。在生物学领域,它用于研究血管生成和肿瘤生长的机制。 在医学领域,卢西替尼正在临床试验中评估其治疗包括乳腺癌在内的各种癌症的疗效 .

作用机制

卢西替尼通过抑制多种蛋白激酶的活性发挥其作用,包括血管内皮生长因子受体、成纤维细胞生长因子受体和血小板衍生生长因子受体。这些受体在血管生成、细胞增殖和肿瘤生长中起着至关重要的作用。 通过阻断这些通路,卢西替尼可以有效地减少肿瘤生长和转移 .

生化分析

Biochemical Properties

Lucitanib interacts with various enzymes and proteins, primarily the vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, fibroblast growth factor receptors (FGFRs) 1 and 2, and the platelet-derived growth factor receptors alpha and beta . These interactions are crucial in biochemical reactions, as they block the activity of these receptors, thereby inhibiting processes such as angiogenesis that are essential for tumor growth and metastasis .

Cellular Effects

Lucitanib has significant effects on various types of cells and cellular processes. It influences cell function by blocking VEGF, FGF, and PDGF receptors, which play key roles in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these receptors, Lucitanib can potentially slow down or stop the growth of cancer cells .

Molecular Mechanism

At the molecular level, Lucitanib exerts its effects by binding to and inhibiting the tyrosine kinase activity of VEGFRs 1‒3, FGFRs 1‒3, and PDGFRs alpha/beta . This inhibition disrupts the signaling pathways these receptors are involved in, leading to reduced angiogenesis and potentially slowing or stopping tumor growth .

准备方法

卢西替尼的合成涉及多个步骤,从关键中间体的制备开始。 合成路线通常包括萘甲酰胺结构的形成,它是卢西替尼的核心成分 . 反应条件通常涉及使用特定的试剂和催化剂以实现所需的化学转化。 卢西替尼的工业生产方法旨在确保高纯度和高产率,利用有机合成和工艺优化的先进技术 .

化学反应分析

卢西替尼经历了各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 这些反应形成的主要产物通常是原有化合物的衍生物,它们可能表现出不同的药理特性 .

相似化合物的比较

卢西替尼独特的特点是能够同时靶向多种蛋白激酶,这使其区别于其他类似化合物。一些类似化合物包括其他蛋白激酶抑制剂,如舒尼替尼、索拉非尼和帕唑帕尼。 这些化合物也靶向血管内皮生长因子受体,但其特异性和有效性可能有所不同 . 卢西替尼的多靶点方法提供了更广泛的活性谱,可能带来更好的治疗效果 .

属性

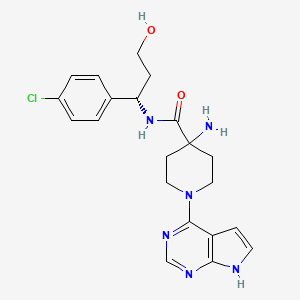

IUPAC Name |

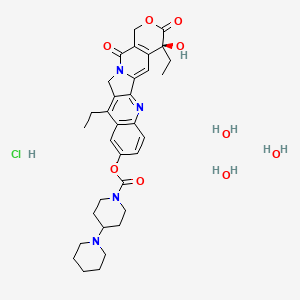

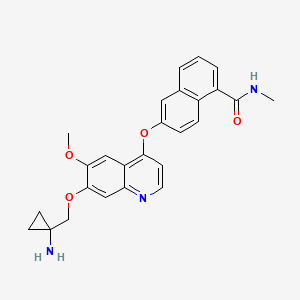

6-[7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy-N-methylnaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4/c1-28-25(30)19-5-3-4-16-12-17(6-7-18(16)19)33-22-8-11-29-21-14-24(23(31-2)13-20(21)22)32-15-26(27)9-10-26/h3-8,11-14H,9-10,15,27H2,1-2H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDVHEFYRIWYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147356 | |

| Record name | Lucitanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1058137-23-7 | |

| Record name | Lucitanib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1058137-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lucitanib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1058137237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lucitanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lucitanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUCITANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP449XA4BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of Lucitanib?

A: Lucitanib exhibits potent inhibitory activity against multiple tyrosine kinase receptors. Its primary targets include fibroblast growth factor receptors 1-3 (FGFR1-3), vascular endothelial growth factor receptors 1-3 (VEGFR1-3), and platelet-derived growth factor receptors α/β (PDGFRα/β). [, , ]

Q2: How does Lucitanib affect tumor growth and angiogenesis?

A: Lucitanib disrupts critical signaling pathways involved in tumor development and progression. By inhibiting VEGFRs, it effectively blocks angiogenesis, depriving tumors of the necessary blood supply for growth and metastasis. [, , ] Additionally, inhibition of FGFRs, particularly FGFR1, disrupts signaling cascades crucial for tumor cell proliferation, survival, and potentially resistance to endocrine therapies in certain cancers. [, , ]

Q3: Does Lucitanib demonstrate activity in tumors harboring specific genetic alterations?

A: Research indicates that Lucitanib demonstrates significant activity in tumors with fibroblast growth factor (FGF) pathway aberrations, particularly FGFR1 amplification and potentially FGF3/4/19 amplification (located on chromosome 11q). [, , ] These aberrations are observed in a subset of cancers, including breast and lung cancers. [, , ]

Q4: Does Lucitanib exhibit immunomodulatory effects within the tumor microenvironment?

A: Preclinical studies in syngeneic mouse models reveal that Lucitanib possesses immunomodulatory properties. Treatment led to an increase in CD3+, CD8+, and CD4+ T cells within the spleen, suggesting an enhancement of the adaptive immune response. [] Conversely, a decrease in dendritic cells and monocyte-derived suppressor cells was also observed, indicating a potential modulation of the immunosuppressive tumor microenvironment. []

Q5: Is there evidence that Lucitanib’s antitumor activity involves more than just VEGFR2 inhibition?

A: While Lucitanib potently inhibits VEGFR2, studies suggest that its antitumor activity is not solely dependent on this mechanism. Researchers observed that specific VEGFR2 inhibitors did not fully recapitulate the pharmacodynamic and antitumor effects of Lucitanib in certain tumor models. [] This suggests that the combined inhibition of multiple tyrosine kinases, including FGFRs and PDGFRs, contributes to its overall efficacy. []

Q6: What is the molecular formula and weight of Lucitanib?

A6: Unfortunately, the provided abstracts do not disclose the molecular formula, weight, or spectroscopic data of Lucitanib. Further investigation in chemical databases or publications focusing on its chemical synthesis would be required to obtain this information.

Q7: How is Lucitanib administered, and what is its pharmacokinetic profile?

A: Lucitanib is administered orally. [, , ] It exhibits a favorable pharmacokinetic profile with a half-life of 31-40 hours, making it suitable for once-daily dosing. [] Lucitanib concentrations in tumor tissue are higher than in plasma, indicating good tumor penetration. []

Q8: Does body weight influence Lucitanib pharmacokinetics?

A: Yes, body weight has been identified as a significant covariate influencing Lucitanib clearance and volume of distribution. [] This suggests that dose adjustments based on body weight might be necessary to optimize efficacy and minimize variability in drug exposure. []

Q9: What in vitro models have been used to study Lucitanib activity?

A: Researchers have utilized a variety of cancer cell lines to investigate Lucitanib's effects in vitro, including lung cancer, [] bladder cancer, [] breast cancer, [, , , , , , ] and endometrial cancer cells. [] These studies have assessed Lucitanib's impact on cell viability, proliferation, and downstream signaling pathways.

Q10: Is there preclinical evidence supporting the use of Lucitanib in combination therapies?

A: Yes, preclinical studies demonstrate enhanced antitumor effects when Lucitanib is combined with other anticancer agents. Combinations with immune checkpoint inhibitors, such as anti-PD-1, resulted in increased T-cell infiltration into the tumor microenvironment and improved efficacy in several models. [] Moreover, combining Lucitanib with PI3K/Akt/mTOR inhibitors exhibited synergistic effects in FGFR-dependent breast cancer models, highlighting the potential for combination therapies. []

Q11: Has the efficacy of Lucitanib been evaluated in clinical trials?

A: Yes, Lucitanib has been evaluated in several clinical trials involving patients with advanced solid tumors, including breast cancer, lung cancer, and nasopharyngeal carcinoma. [, , , , , ] These studies have explored various dosing regimens and combinations with other therapies.

Q12: What are the potential mechanisms of resistance to Lucitanib?

A: While clinical data is still emerging, preclinical studies suggest that several mechanisms might contribute to Lucitanib resistance. One key mechanism involves mutations in the FGFR kinase domain, specifically at the "gatekeeper" residue. [] These mutations can hinder drug binding and reduce its inhibitory activity. []

Q13: Can FGFR1 amplification contribute to resistance to other therapies in ER+ breast cancer?

A: Research suggests that FGFR1 amplification may play a role in resistance to endocrine therapies and CDK4/6 inhibitors in ER+ breast cancer. [, ] This highlights the potential need for combination therapies targeting both FGFR1 and ER signaling in this subset of patients. [, ]

Q14: What are the common adverse events associated with Lucitanib treatment?

A: Clinical trials have identified hypertension as a common side effect of Lucitanib, likely related to its inhibition of VEGFRs. [, , ] Other frequently reported adverse events include asthenia, proteinuria, nausea, hypothyroidism, and headache. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

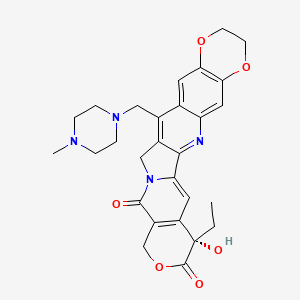

![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one](/img/structure/B1684457.png)